1-Bromo-3-iodobenzene

Sequential Cross-Coupling Heck Reaction Suzuki-Miyaura Coupling

1-Bromo-3-iodobenzene (CAS 591-18-4), also known as 3-bromoiodobenzene or m-bromoiodobenzene, is a meta-disubstituted aromatic dihalide containing both bromine and iodine substituents. This compound exhibits a density of 2.219 g/mL at 25 °C and a boiling point of 120 °C at 18 mmHg.

Molecular Formula C6H4BrI
Molecular Weight 282.90 g/mol
CAS No. 591-18-4
Cat. No. B1265593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-iodobenzene
CAS591-18-4
Molecular FormulaC6H4BrI
Molecular Weight282.90 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)Br
InChIInChI=1S/C6H4BrI/c7-5-2-1-3-6(8)4-5/h1-4H
InChIKeyCTPUUDQIXKUAMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-iodobenzene (CAS 591-18-4): m-Bromoiodobenzene as a Versatile Dihalogenated Building Block for Selective Cross-Coupling


1-Bromo-3-iodobenzene (CAS 591-18-4), also known as 3-bromoiodobenzene or m-bromoiodobenzene, is a meta-disubstituted aromatic dihalide containing both bromine and iodine substituents. This compound exhibits a density of 2.219 g/mL at 25 °C and a boiling point of 120 °C at 18 mmHg . Its primary utility in synthetic organic chemistry stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enabling sequential, site-selective functionalization in palladium- and copper-catalyzed cross-coupling reactions [1]. This orthogonal reactivity makes it a strategic intermediate for constructing complex molecular architectures in pharmaceutical, agrochemical, and materials science research [2].

Why 1-Bromo-3-iodobenzene Cannot Be Substituted by Other Dihalobenzene Isomers or Symmetric Dihalides


Substitution of 1-bromo-3-iodobenzene with a symmetric dihalide (e.g., 1,3-diiodobenzene or 1,3-dibromobenzene) or an alternative isomer (ortho or para bromoiodobenzene) introduces critical synthetic limitations. Symmetric dihalides lack the inherent chemoselectivity required for sequential, site-differentiated functionalization, often resulting in statistical mixtures of mono- and bis-coupled products [1]. Among the bromoiodobenzene isomers, the ortho variant (1-bromo-2-iodobenzene) exhibits severe steric hindrance that compromises reactivity in sequential transformations, yielding inseparable product mixtures [2]. While the para isomer (1-bromo-4-iodobenzene) shares similar reactivity, the meta arrangement of 1-bromo-3-iodobenzene offers a distinct substitution geometry essential for accessing specific regioisomeric targets in pharmaceuticals and advanced materials where molecular topology critically influences bioactivity or electronic properties [3].

1-Bromo-3-iodobenzene (CAS 591-18-4): Head-to-Head Comparative Performance Data vs. Closest Analogs


Sequential Heck/Suzuki Cross-Coupling Yields: 3-Bromoiodobenzene Matches 4-Bromoiodobenzene Performance

In a direct comparative study, 1-bromo-3-iodobenzene (3-bromoiodobenzene) was evaluated alongside 1-bromo-4-iodobenzene (4-bromoiodobenzene) in one-pot sequential Heck/Suzuki cross-couplings [1]. Both substrates were converted to the desired double-coupled products in yields ranging from 71% to 93%, with 3-bromoiodobenzene giving slightly lower yields in general but still within the same high-performance range [1].

Sequential Cross-Coupling Heck Reaction Suzuki-Miyaura Coupling

Exceptional Chemoselectivity in Copper-Catalyzed C–N Bond Formation: >98:2 Br/I Ratio

In a copper-catalyzed Ullmann-type coupling with oxazolidinones, 1-bromo-3-iodobenzene exhibited remarkable chemoselectivity, favoring reaction at the C–Br bond over the C–I bond with a ratio exceeding 98:2 in the isolated product [1]. This selectivity is enabled by the Me4Phen ligand, which suppresses the otherwise competitive bromo–iodo exchange pathway [1].

Ullmann Coupling C–N Bond Formation Chemoselectivity

Intrinsic Reactivity Gradient: C–I Bond Oxidative Addition Precedes C–Br Bond Activation in Pd Catalysis

The differential reactivity of 1-bromo-3-iodobenzene is rooted in the established relative rates of oxidative addition of aryl halides to palladium(0), which follow the order I > Br > Cl [1]. Competition experiments have confirmed that aryl iodides undergo oxidative addition preferentially over aryl bromides, enabling chemoselective activation of the C–I bond in the presence of a C–Br bond [2].

Oxidative Addition Palladium Catalysis Reactivity Order

Ortho-Isomer Incompatibility: 2-Bromoiodobenzene Fails in Sequential Heck Couplings

A direct comparison of the three bromoiodobenzene isomers in one-pot sequential Heck/Heck couplings revealed a critical distinction: while both 3-bromoiodobenzene and 4-bromoiodobenzene cleanly afforded the desired double-coupled products, 2-bromoiodobenzene (1-bromo-2-iodobenzene) produced a mixture of mono- and double Heck coupling products in a molar ratio of 23:28 and was deemed unsuitable for further sequential reactions [1].

Regioselectivity Substrate Scope Steric Effects

1-Bromo-3-iodobenzene (CAS 591-18-4): Optimal Application Scenarios Derived from Quantitative Evidence


Sequential Synthesis of Unsymmetrical meta-Substituted Biaryls and Terphenyls

Based on the demonstrated 71–93% yield in one-pot sequential Heck/Suzuki couplings [1], 1-bromo-3-iodobenzene is an ideal starting material for constructing meta-substituted biaryl and terphenyl frameworks. These scaffolds are prevalent in liquid crystals, organic light-emitting diode (OLED) materials, and kinase inhibitors where the meta-connectivity pattern influences molecular packing and target binding. The compound's ability to undergo sequential, site-differentiated couplings enables the rapid assembly of unsymmetrical architectures in a single reaction vessel, reducing step count and purification burden compared to symmetric dihalide approaches.

Chemoselective C–N Bond Formation for Advanced Pharmaceutical Intermediates

The >98:2 Br/I selectivity observed in copper-catalyzed Ullmann couplings with oxazolidinones [2] positions 1-bromo-3-iodobenzene as a premier building block for constructing N-aryl oxazolidinone derivatives—a core motif in marketed antibiotics such as linezolid and tedizolid. The retained iodine atom serves as a latent functional handle for subsequent Pd-catalyzed cross-couplings, enabling the modular synthesis of structurally diverse analog libraries for structure-activity relationship (SAR) studies in antibacterial drug discovery.

Construction of Hole-Transporting Materials and OLED Emitters

The meta-substitution pattern of 1-bromo-3-iodobenzene is particularly valuable in the synthesis of triarylamine-based hole-transporting materials (HTMs) and host materials for OLEDs. Patent literature explicitly describes the use of 1-bromo-3-iodobenzene in multi-step sequences to generate meta-linked biphenyl and pyridyl-phenyl intermediates [3]. The orthogonal reactivity of the C–I and C–Br bonds allows for the precise installation of electron-donating and electron-withdrawing groups at defined positions, tuning the HOMO/LUMO energy levels essential for device efficiency and lifetime.

Precursor for Radiolabeled Ligands and Molecular Imaging Probes

The differential halogen reactivity of 1-bromo-3-iodobenzene enables the chemoselective introduction of radioactive isotopes (e.g., fluorine-18 or iodine-125) at a single, well-defined position. This capability is critical for synthesizing PET tracers and SPECT imaging agents where high specific activity and regiochemical purity are non-negotiable. The meta orientation provides a distinct vector for radiolabel attachment, which can be tailored to avoid interference with pharmacophore binding. Sequential coupling strategies using this scaffold have been employed to prepare 18F-labeled fluorobenzene derivatives for neuroimaging applications [4].

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